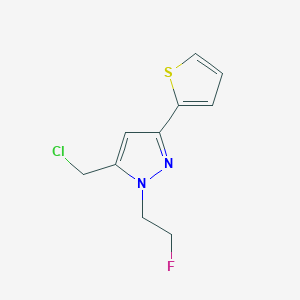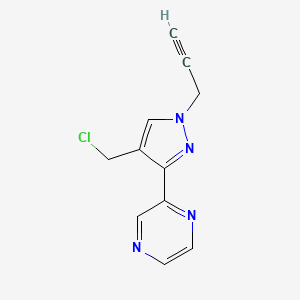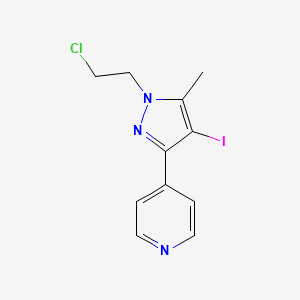
(5-ciclopropil-3-(trifluorometil)-1H-pirazo-1-il)metanol
Descripción general
Descripción
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol: is a chemical compound that belongs to the class of pyrazolines, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound features a cyclopropyl group and a trifluoromethyl group attached to the pyrazole ring, and a methanol group attached to the pyrazole nitrogen
Aplicaciones Científicas De Investigación
The compound has several applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : It can be used in the study of biological systems and interactions with biomolecules.
Industry: : Use in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Cesium Hydroxide Mediated Condensation Reaction: : This method involves the condensation of 5-trifluoromethyl-5-cyclopropyl-substituted unsaturated ketones with hydrazines in the presence of cesium hydroxide. The reaction proceeds under mild conditions, offering broad substrate scope and good functional group tolerance.
Umemoto's Reagents: : These reagents are used for the trifluoromethylation of organic compounds. The incorporation of the trifluoromethyl group into the pyrazole ring can be achieved using these reagents.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve higher yields and purity. Large-scale synthesis may require specialized equipment and controlled reaction conditions to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the methanol group to a carboxylic acid or other oxidized forms.
Reduction: : Reduction reactions can reduce the trifluoromethyl group or other functional groups present in the compound.
Substitution: : Substitution reactions can replace the methanol group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes, or ketones.
Reduction: : Reduced forms of the trifluoromethyl group or other functional groups.
Substitution: : Halogenated or alkylated derivatives.
Mecanismo De Acción
The mechanism by which the compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol: can be compared with other similar compounds, such as:
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: : Lacks the methanol group.
3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol: : Lacks the cyclopropyl group.
5-cyclopropyl-1H-pyrazol-1-yl)methanol: : Lacks the trifluoromethyl group.
These compounds differ in their functional groups, which can lead to variations in their chemical properties and applications.
Propiedades
IUPAC Name |
[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-3-6(5-1-2-5)13(4-14)12-7/h3,5,14H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFIJQBOFTXDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















